molecular formula C6H4N2O6 B1581181 4,6-Dinitroresorcinol CAS No. 616-74-0

4,6-Dinitroresorcinol

Cat. No.: B1581181
CAS No.: 616-74-0
M. Wt: 200.11 g/mol
InChI Key: MBXIRNHACKAGPA-UHFFFAOYSA-N
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Description

4,6-Dinitroresorcinol is a chemical compound with the formula C6H4N2O6 . It is used in the field of high molecular synthetic material .


Synthesis Analysis

The synthesis of this compound involves several steps. The process begins with 4,6-dinitro-m-dichlorobenzene, polymer dihydric alcohol, fatty primary alcohol, and liquid caustic . The 4,6-dinitro-m-dichlorobenzene and the fatty primary alcohol, along with the liquid caustic, undergo a catalytic etherealization reaction under normal or high-temperature conditions. The resulting 4,6-dinitro-3-methoxyphenol then reacts with sulfuric acid, and the phenolic ether is hydrolyzed to protect the hydroxyl phenolic group to react, producing this compound .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

When the polymer dihydric alcohol, which is used as a catalyst, exists, the 4,6-dinitro-m-dichlorobenzene and the fatty primary alcohol, along with the liquid caustic, undergo a catalytic etherealization reaction under normal or high-temperature conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in the NIST/TRC Web Thermo Tables (WTT) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4,6-Dinitroresorcinol has been used as an intermediate in the synthesis of various chemicals. For example, 2-Chloro-4,6-dinitroresorcinol has been converted to N-alkyl secondary aminophenol through a catalytic one-pot operation, using acetone as an alkyl source and hydrogen as a reducing agent (Jin et al., 2009). Another study explored the synthesis of 4,6-Diaminoresorcinol, a monomer of PBO fiber, using 2-chloro-4,6-dinitroresorcinol as an intermediate (Gu Ke-jun, 2013).

Crystallization and Solubility

  • The crystallization kinetics of 2-chloro-4,6-dinitroresorcinol have been investigated, with findings showing how crystallization temperature and stirring rates affect nucleation and crystal growth rates (Shi et al., 2007). Additionally, the solubility of 2-chloro-4,6-dinitroresorcinol in various solvents like ethanol, methanol, and acetic acid was measured, providing insights into its solubility characteristics (Zhang et al., 2011).

Molecular Structure and Properties

  • A study on the molecular geometry of this compound using gas-phase electron diffraction revealed insights into its resonance-assisted intramolecular hydrogen bonding (Borisenko et al., 2010). Another research employed density functional theory to study the structural, vibrational, and thermodynamic properties of this compound, providing a deeper understanding of its electronic structure and decomposition reactions (Zhu et al., 2009).

Environmental and Photocatalytic Applications

  • The feasibility of photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol in industrial wastewater was investigated, demonstrating the effectiveness of glass-supported TiO2 under UV light for environmental applications (Zhang et al., 2020).

Mechanism of Action

Target of Action

4,6-Dinitroresorcinol is an intermediate compound used to synthesize 4,6-diamino-resorcinol . This latter compound is a crucial monomer in the preparation of poly-p-phenylene-benzobisoxazole (PBO) fiber , a high-performance fiber with superior tensile strength, flame retardance, and environmental stability .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. In one method, 4,6-dinitro-m-dichlorobenzene, polymer dihydric alcohol, fatty primary alcohol, and liquid caustic undergo a catalytic etherealization reaction under normal or high-temperature conditions to generate 4,6-dinitro-3-methoxyphenol . This compound then reacts with sulfuric acid, and the phenolic ether is hydrolyzed to protect the hydroxyl phenolic group, resulting in the formation of this compound .

Biochemical Pathways

The biochemical pathways involving this compound are primarily related to its role as an intermediate in the synthesis of 4,6-diaminoresorcinol . This compound is then used in the production of PBO fiber . The exact biochemical pathways and their downstream effects are complex and depend on the specific synthesis and processing methods used.

Pharmacokinetics

It’s known that the compound’s solubility in different solvents can significantly affect its behavior . For example, the solubility of 2-chloro-4,6-dinitroresorcinol in ethanol/water mixtures was determined, and the Jouyban–Acree solubility equation was established .

Result of Action

The primary result of the action of this compound is the production of 4,6-diaminoresorcinol , which is then used to create PBO fiber . This fiber has many excellent characteristics, such as superior tensile strength and modulus, flame retardance, and environmental stability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yield of 2-chloro-4,6-dinitroresorcinol in an antisolvent crystallization process was found to increase with the antisolvent feed rate . Additionally, the solvent media used can significantly affect the yield of the target product 4,6-diaminoresorcinol . For example, alkanol or acetic acid aqueous solutions were found to be favorable for hydrodechlorination .

Safety and Hazards

4,6-Dinitroresorcinol is a flammable solid. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The method of preparing 4,6-Dinitroresorcinol is also used for synthesizing 4,6-bis-aminoresorcinol, etc., and polymer material . The method has a reasonable formulation and simple technology, and corresponds to the requirement of industrial production .

Properties

IUPAC Name

4,6-dinitrobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXIRNHACKAGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210606
Record name 4,6-Dinitroresorcinol
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Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-74-0
Record name 4,6-Dinitroresorcinol
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Record name 4,6-Dinitroresorcinol
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Record name 4,6-Dinitroresorcinol
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Record name 4,6-dinitroresorcinol
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Synthesis routes and methods I

Procedure details

To a 100 mL round-bottom flask is added 2.14 g (10 mmol) of 5-methoxy-2,4-dinitrophenol (MDNP) and 1.31 g (12 mmol) of DMF-HCl in 30 mL of N,N-dimethylformamide (DMF). This mixture is stirred at 130° C. and monitored by High Pressure Liquid Chromatography (HPLC). After 8.5 hours essentially no MDNP is observed by HPLC. The reaction mixture is poured into 100 mL of 1N HCl, and extracted with ethyl acetate (EtOAc, 3×30 mL). The combined organics are washed with a single portion of 0.1N HCl, dried (Na2SO4) and concentrated by rotary evaporation to give crude 4,6-dinitroresorcinol (DNR) as a yellow solid (1.9 g, 95% yield): melting point (m.p.) 205° C. to 210° C., 1H NMR (CDCl3)δ11.03 (s,2H), 9.08 (s,1H), 6.82 (s,1H).
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2.14 g
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30 mL
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Synthesis routes and methods II

Procedure details

A 100 mL, 3-necked, round-bottom flask is charged with 30 mL of N-methylpyrrolidinone, 2.6 g (0.02 mole) of 1,3-dimethoxy-4,6-dinitrobenzene. The resulting solution is heated to 130° C. for two to three hours. The reaction mixture is then cooled and poured into an excess of dilute hydrochloric acid. The resulting solid is isolated by filtration to yield 1.9 g (95% yield) of 4,6-dinitroresorcinol.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,6-Dinitroresorcinol?

A1: this compound has the molecular formula C6H4N2O6 and a molecular weight of 200.12 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, research has used several spectroscopic techniques to characterize this compound. These include infrared spectroscopy (IR) [], ultraviolet-visible spectroscopy (UV-Vis) [], mass spectrometry [], 1H-NMR [], and 13C-NMR. [] Additionally, gas-phase electron diffraction has been employed to determine its molecular geometry. [, ]

Q3: What is known about the intramolecular hydrogen bonding in this compound?

A3: Studies using gas-phase electron diffraction and computational methods revealed that this compound exhibits resonance-assisted intramolecular hydrogen bonding. [, , , ] This bonding significantly influences the molecule's geometry and bond lengths compared to parent molecules like phenol and nitrobenzene. [, ]

Q4: What is known about the solubility of this compound?

A4: Research has investigated the solubility of this compound in various solvents, including ethanol [], methanol [], acetic acid [], ethyl acetate [], and water [, ]. The solubility was found to increase with increasing temperature in all solvents tested. []

Q5: Are there any applications of this compound in material science?

A5: this compound serves as a key intermediate in synthesizing 4,6-diaminoresorcinol dihydrochloride, a crucial precursor for producing Poly(p-phenylene benzobisoxazole) (PBO). [, , ] PBO is a high-performance polymer known for its exceptional thermal and mechanical properties, finding applications in aerospace and other demanding fields. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself may not be a catalyst, research has explored its use as a starting material in reactions involving catalysts. For example, one study investigated the hydrogenation-dechlorination of 2-chloro-4,6-dinitroresorcinol (a derivative of this compound) over palladium on carbon (Pd/C) catalysts. []

Q7: Have computational methods been used to study this compound?

A7: Yes, both ab initio methods and density functional theory (DFT) have been employed to study the intramolecular hydrogen bonding and molecular geometry of this compound. [, ] These studies provided insights into the conformational preferences, hydrogen bond strengths, and the impact of hydrogen bonding on the molecule's structure. [, ]

Q8: What is known about the stability of this compound?

A9: this compound decomposes without melting above 530 K. [] Research has also explored the stability of a related compound, 2-(4-methoxycarbonylphenyl)-5-amino-6-hydroxybenzoxazole (MAB), which is derived from this compound. MAB shows good stability, with minimal purity loss over extended periods in air. []

Q9: What analytical techniques are used to characterize and quantify this compound?

A10: Various analytical methods have been employed to characterize and quantify this compound, including:* Chromatographic techniques: High-performance liquid chromatography (HPLC) is used to assess the purity of this compound and its derivatives. [, ]* Spectroscopic techniques: IR, UV-Vis, and mass spectrometry are used for compound identification and purity assessment. []* Crystallography: X-ray diffraction (XRD) helps determine the crystal structure of this compound and its derivatives. [, ]* Thermal analysis: Techniques like differential scanning calorimetry (DSC) can provide information about the thermal properties of the compound. []

Q10: Is there any research on the environmental impact of this compound?

A11: Research has focused on the photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol, a derivative of this compound, present in industrial wastewater. Titanium dioxide (TiO2) films show promise for effectively degrading this compound, potentially mitigating its environmental impact. [, ]

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